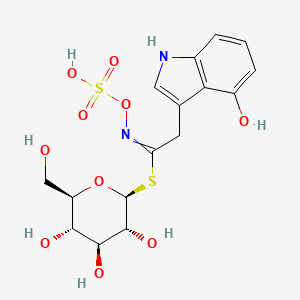

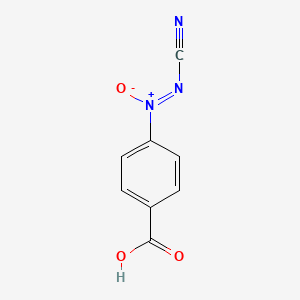

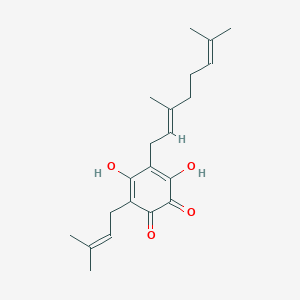

![molecular formula C10H8N4 B1195064 2-Aminodipyrido[1,2-a:3',2'-d]imidazole CAS No. 67730-10-3](/img/structure/B1195064.png)

2-Aminodipyrido[1,2-a:3',2'-d]imidazole

Descripción general

Descripción

2-Aminodipyrido[1,2-a:3',2'-d]imidazole (API) is a heterocyclic compound that has gained interest in recent years due to its potential applications in scientific research. It is a fused tricyclic imidazole derivative that has been found to exhibit unique properties that make it a promising candidate for a range of applications.

Aplicaciones Científicas De Investigación

Carcinogenic Studies

Glu-P-2 has been extensively studied for its carcinogenic properties. It has been found in grilled fish and in L-glutamic acid and casein pyrolysates . In animal studies, it has been shown to produce various types of tumors, including haemangioendotheliomas, haemangioendothelial sarcomas, and hepatocellular adenomas and carcinomas .

Mutagenic Studies

Glu-P-2 has been found to induce prophage in bacteria. It was mutagenic in Salmonella typhimurium in the presence of an exogenous metabolic system and in cultured mammalian cells . It also gave positive results in the wing spot test in Drosophila melanogaster .

Drug Delivery Applications

Poly-γ-glutamic acid (γ-PGA), a biopolymer of microbial origin, has found use in the fields of agriculture, food, wastewater, and medicine . Due to its biodegradability, γ-PGA is being tipped to dislodge synthetic plastics in drug delivery application .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, which include Glu-P-2, have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Optoelectronic Devices and Sensors

This class of aromatic heterocycles, which includes Glu-P-2, has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives, which include Glu-P-2, have been used in the development of anti-cancer drugs .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives, which include Glu-P-2, have been used as emitters for confocal microscopy and imaging .

Corrosion Inhibitor

Imidazole pyrimidine and its derivatives, which include Glu-P-2, are potential corrosion inhibitors to protect steel from environmental corrosion .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that glu-p-2 is a carcinogenic compound , suggesting that its targets could be cellular components involved in cell growth and division.

Mode of Action

It’s known to be a carcinogen , implying that it may interact with its targets in a way that promotes abnormal cell growth and division

Biochemical Pathways

Given its carcinogenic nature , it’s plausible that Glu-P-2 impacts pathways related to cell growth, division, and DNA replication. More research is required to identify the exact pathways influenced by Glu-P-2.

Result of Action

Glu-P-2 has been found to induce tumorigenesis in experimental animals . In mice, it produced haemangioendotheliomas and haemangioendothelial sarcomas at various sites and hepatocellular adenomas and carcinomas in animals of each sex . These findings suggest that the molecular and cellular effects of Glu-P-2’s action are related to the promotion of abnormal cell growth and division.

Propiedades

IUPAC Name |

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXVIXBGMQXWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020658 | |

| Record name | Glu-P-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminodipyrido[1,2-a:3',2'-d]imidazole | |

CAS RN |

67730-10-3 | |

| Record name | Glu-P 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67730-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glu-P-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067730103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glu-P-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminodipyrido[1,2-a:3',2'-d]imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINODIPYRIDO(1,2-A:3',2'-D)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79505HO3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminodipyrido[1,2-a:3',2'-d]imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-Aminodipyrido[1,2-a:3',2'-d]imidazole (Glu-P-2)?

A1: Glu-P-2 is a heterocyclic amine classified as a potent mutagen and carcinogen. It forms during the cooking of protein-rich foods at high temperatures, specifically through the pyrolysis of glutamic acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How was Glu-P-2 discovered?

A2: Researchers identified Glu-P-2 while investigating the mutagenic compounds present in L-glutamic acid pyrolysate. []

Q3: In what types of cooked foods is Glu-P-2 found?

A3: Glu-P-2 has been detected in various cooked foods, including broiled fish, fried beef, roasted fish and shellfish, and pork floss. [, , , , ]

Q4: How does Glu-P-2 exert its mutagenic and carcinogenic effects?

A4: Glu-P-2 requires metabolic activation to become mutagenic. This activation primarily occurs through N-hydroxylation by cytochrome P450 enzymes, particularly the P-448 forms. The resulting N-hydroxylated Glu-P-2 metabolites can then bind to DNA, leading to mutations and potentially initiating cancer development. [, , , , ]

Q5: What is the role of N-acetylation in Glu-P-2 metabolism?

A5: Although N-acetylation is a less prominent metabolic pathway for Glu-P-2 compared to N-hydroxylation, it still plays a role. Glu-P-2 can undergo N-acetylation to form N-acetyl-Glu-P-2. Studies indicate that this N-acetylated metabolite, along with Glu-P-2 itself, can be found in human urine, bile, liver, and kidney. []

Q6: How does the structure of Glu-P-2 contribute to its binding to DNA?

A6: Glu-P-2 exhibits intercalation between DNA base pairs, a process facilitated by its planar aromatic structure. This intercalation disrupts DNA structure and function, ultimately contributing to its mutagenic and carcinogenic properties. []

Q7: How does methylation affect the mutagenicity of Glu-P-2?

A7: Research suggests that the position of methyl groups on the Glu-P-2 molecule significantly impacts its mutagenic potential. For example, 6-methyl-Glu-P-2 (also known as Glu-P-1) displays significantly stronger mutagenicity compared to Glu-P-2. In contrast, 3-methyl-Glu-P-2 shows weaker mutagenicity. These findings highlight the important role of even minor structural modifications in influencing the biological activity of these compounds. [, ]

Q8: Can Glu-P-2 cross the placental barrier?

A8: While the provided research does not directly address placental transfer, the presence of Glu-P-2 and its metabolites in various human tissues, including urine and bile, suggests potential distribution throughout the body. Further research is needed to determine the extent of placental transfer, if any.

Q9: Have any studies investigated the long-term effects of Glu-P-2 exposure in humans?

A9: The provided research primarily focuses on in vitro and in vivo studies examining the mutagenic and carcinogenic properties of Glu-P-2. Long-term human studies would be ethically challenging due to the known carcinogenic nature of the compound. Epidemiological studies might provide insights into the correlation between dietary intake of Glu-P-2 and cancer risk in human populations.

Q10: Are there any known dietary factors that can influence the formation or activity of Glu-P-2?

A10: Research suggests that several dietary factors can influence the formation or activity of Glu-P-2: * Cooking temperature and time: Higher temperatures and longer cooking times generally lead to increased Glu-P-2 formation. [, ] * Cooking methods: Certain cooking methods, such as grilling and frying, tend to produce higher levels of Glu-P-2 compared to boiling or steaming. [, ] * Antioxidants: The addition of antioxidants, like vitamin E, to food during cooking has shown some potential to reduce Glu-P-2 formation. []

Q11: What analytical techniques are commonly used to detect and quantify Glu-P-2 in food and biological samples?

A11: Researchers commonly use high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), to accurately determine Glu-P-2 levels in complex matrices like food and biological samples. [, , , , , ]

Q12: Can Glu-P-2 be removed or degraded after it has formed in cooked food?

A12: While the research does not specifically address the removal of Glu-P-2 after formation, some studies suggest that certain food processing methods, like microwave preheating before frying, might contribute to reducing the final levels of various HCAs, including Glu-P-2, in cooked food. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

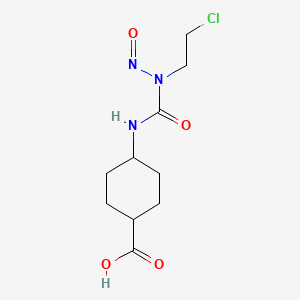

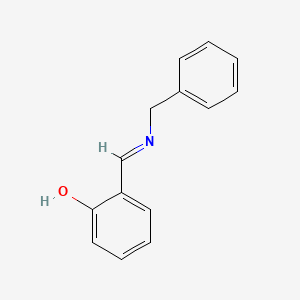

![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)

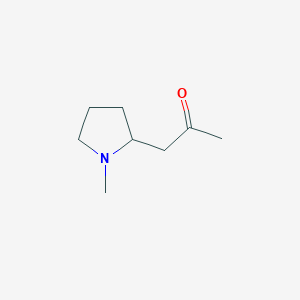

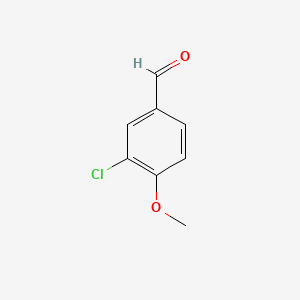

![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)

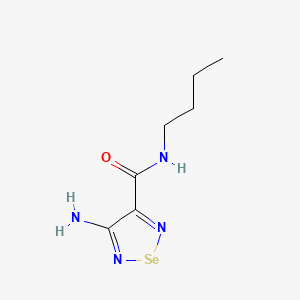

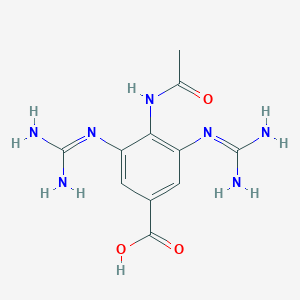

![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)

![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)